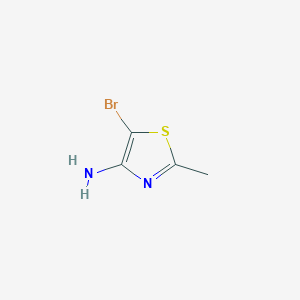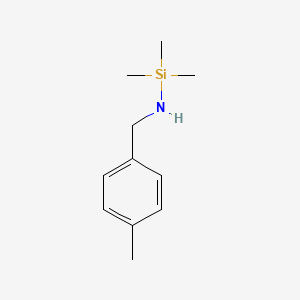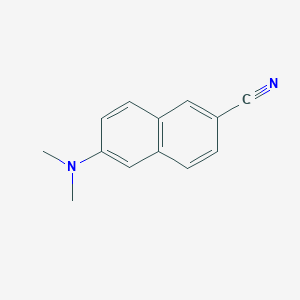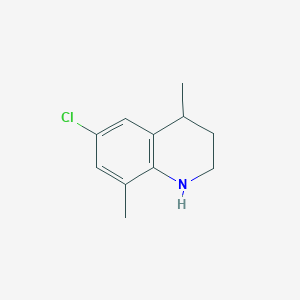
6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of chlorine and methyl groups in its structure can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,8-dimethylquinoline with chlorine gas in the presence of a catalyst can yield the desired compound. Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize readily available starting materials and efficient catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.
Scientific Research Applications
6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The chlorine and methyl groups in its structure can influence its binding affinity and selectivity towards these targets. For instance, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the additional methyl groups.
4,8-Dimethyl-1,2,3,4-tetrahydroquinoline: Similar but without the chlorine atom.
1,2,3,4-Tetrahydroquinoline: The parent compound without any substituents.
Uniqueness
6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological properties. These substituents can enhance its stability, solubility, and binding affinity towards specific targets, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
6-chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H14ClN/c1-7-3-4-13-11-8(2)5-9(12)6-10(7)11/h5-7,13H,3-4H2,1-2H3 |
InChI Key |
HMUIDUMUYVOAGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C1C=C(C=C2C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



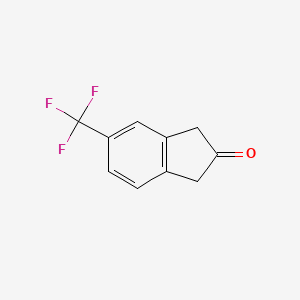
![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
![(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11902069.png)
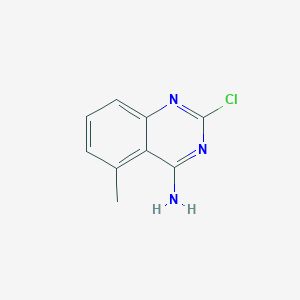
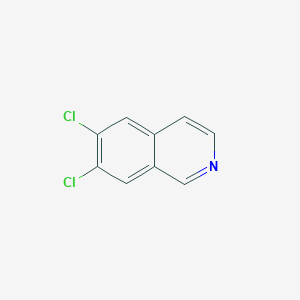


![Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11902091.png)
![1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902099.png)
